molecular formula C21H20N6O4 B11966252 2,4-Dihydroxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

2,4-Dihydroxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

Cat. No.: B11966252
M. Wt: 420.4 g/mol
InChI Key: SRPQMBRZPMURFQ-LSHDLFTRSA-N
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Description

2,4-Dihydroxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone: is a complex organic compound with the molecular formula C21H20N6O4 and a molecular weight of 420.431 g/mol . This compound is a hydrazone derivative, which is known for its diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and the corresponding hydrazide. The reaction is usually carried out in an organic solvent such as methanol or ethanol under mild heating conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The aromatic ring in the compound allows for electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols.

Scientific Research Applications

Chemistry: The compound is used as a building block for synthesizing more complex molecules. It is also employed in the study of reaction mechanisms and kinetics .

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor and its interactions with various biomolecules.

Medicine: The compound has shown promise in medicinal chemistry for its potential anti-inflammatory and antimicrobial properties .

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and dyes .

Mechanism of Action

The mechanism of action of 2,4-Dihydroxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

  • 2,4-Dihydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
  • 2,4-Dihydroxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

Uniqueness: The unique structural features of this compound, such as the presence of both dihydroxybenzaldehyde and purinyl groups, contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C21H20N6O4

Molecular Weight

420.4 g/mol

IUPAC Name

8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C21H20N6O4/c1-12-3-5-13(6-4-12)11-27-17-18(26(2)21(31)24-19(17)30)23-20(27)25-22-10-14-7-8-15(28)9-16(14)29/h3-10,28-29H,11H2,1-2H3,(H,23,25)(H,24,30,31)/b22-10+

InChI Key

SRPQMBRZPMURFQ-LSHDLFTRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C/C4=C(C=C(C=C4)O)O)N(C(=O)NC3=O)C

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=C(C=C(C=C4)O)O)N(C(=O)NC3=O)C

Origin of Product

United States

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